molecular formula C14H18O4 B14221510 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate CAS No. 823192-43-4

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate

Cat. No.: B14221510
CAS No.: 823192-43-4
M. Wt: 250.29 g/mol
InChI Key: BLCQTBGQNYPMGF-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The dioxolane ring in the compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate is unique due to its specific combination of a dioxolane ring and a methylbenzoate group. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

823192-43-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C14H18O4/c1-10-4-6-11(7-5-10)13(15)16-8-12-9-17-14(2,3)18-12/h4-7,12H,8-9H2,1-3H3

InChI Key

BLCQTBGQNYPMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2COC(O2)(C)C

Origin of Product

United States

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